molecular formula C7H15NO3S B1451892 N-(4-hydroxycyclohexyl)methanesulfonamide CAS No. 1157109-50-6

N-(4-hydroxycyclohexyl)methanesulfonamide

Cat. No.: B1451892
CAS No.: 1157109-50-6
M. Wt: 193.27 g/mol
InChI Key: YOGRIUMAMGIKTI-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)methanesulfonamide: is an organic compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol It is characterized by the presence of a cyclohexyl ring substituted with a hydroxyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxycyclohexyl)methanesulfonamide typically involves the reaction of 4-hydroxycyclohexylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxycyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-hydroxycyclohexyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and sulfonamide moiety can form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)methanesulfonamide
  • N-(2-hydroxycyclohexyl)methanesulfonamide
  • N-(4-aminocyclohexyl)methanesulfonamide

Comparison: N-(4-hydroxycyclohexyl)methanesulfonamide is unique due to the presence of both a hydroxyl group and a methanesulfonamide group on the cyclohexyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds. For example, N-(4-hydroxyphenyl)methanesulfonamide has a phenyl ring instead of a cyclohexyl ring, which can significantly alter its chemical properties and interactions .

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGRIUMAMGIKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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